Ethyl 3,4-dichlorophenylacetate
Overview
Description
Ethyl 3,4-dichlorophenylacetate is a useful research compound. Its molecular formula is C10H10Cl2O2 and its molecular weight is 233.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical Methodology
- HPLC Analysis in Rat Plasma : A study by Bu Xiu (2004) describes the development of a High-Performance Liquid Chromatography (HPLC) method for determining a compound structurally related to Ethyl 3,4-dichlorophenylacetate in rat plasma. This method is relevant for the analysis of similar compounds in biological samples.
Environmental and Wastewater Treatment Studies
- Degradation in Wastewater Treatment : Research by Yunfu. Sun & J. Pignatello (1993) identified organic intermediates, including compounds similar to this compound, in the degradation of certain pesticides. This study provides insights into the behavior of such compounds in advanced oxidation processes for wastewater treatment.
Pharmaceutical Research
- Pharmaceutical Synthesis and Characterization : In the field of pharmaceuticals, a study by R. Gentles et al. (1991) focuses on synthesizing bridged 3-benzazepine derivatives, utilizing this compound or related compounds as intermediates. This research is significant for the development of new pharmaceuticals.
Chemical Synthesis
Synthesis of Chemical Compounds : A study by P. Machado et al. (2011) demonstrates the synthesis of a series of chemical compounds, including those structurally related to this compound. This work highlights the utility of such compounds in chemical synthesis.
Crystal Structure Analysis : Hu Yang (2009) conducted research on the crystal structure of a compound closely related to this compound. The study offers insights into the molecular and crystal structure of these compounds.
Corrosion Inhibition Research
- Corrosion Inhibition : In a study relevant to material science, H. Lgaz et al. (2017) examined the corrosion inhibition behavior of compounds including this compound derivatives. This research is important for understanding how these compounds can prevent corrosion in metals.
Enantioselective Synthesis
- Enantioselective Synthesis : Research by P. Kluson et al. (2019) on the stereoselective synthesis of optical isomers of certain compounds demonstrates the application of this compound in creating specific isomers for pharmaceutical purposes.
Safety and Hazards
According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .
Properties
IUPAC Name |
ethyl 2-(3,4-dichlorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEBVJIVEPSFRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372051 | |
Record name | Ethyl 3,4-dichlorophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6725-45-7 | |
Record name | Ethyl 3,4-dichlorophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.